molecular formula C14H19NO4 B8605311 Ethyl 2-(4-nitrophenyl)hexanoate

Ethyl 2-(4-nitrophenyl)hexanoate

Cat. No.: B8605311
M. Wt: 265.30 g/mol
InChI Key: KZHQCOYZQCOWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-nitrophenyl)hexanoate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)hexanoate

InChI

InChI=1S/C14H19NO4/c1-3-5-6-13(14(16)19-4-2)11-7-9-12(10-8-11)15(17)18/h7-10,13H,3-6H2,1-2H3

InChI Key

KZHQCOYZQCOWDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.46 g of ethyl 4-nitrophenylacetate are dissolved in 30 ml of DMF, added dropwise to a suspension of 2.0 g of sodium hydride in 20 ml of DMF with ice-cooling and stirred for 30 min. 5.394 ml of 1-bromobutane in 20 ml of DMF are subsequently added, and the mixture is stirred at 23° C. for 12 h. The reaction mixture is subsequently stirred into 100 ml of saturated ammonium chloride solution. The mixture is washed 4 times with 100 ml of ethyl acetate each time, the combined organic phases with 100 ml of sodium chloride solution, dried over sodium sulfate and, after filtration, evaporated to dryness in vacuo. The residue is purified by column chromatography (reversed phase). Yield: 11 g (83%) of ethyl 2-(4-nitrophenyl)hexanoate; LC-MS retention time: 2.44 min (“nonpolar” gradient).
Quantity
10.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.394 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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